molecular formula C19H18FNO4 B2812024 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-FLUOROPHENOXY)ACETAMIDE CAS No. 1448129-37-0

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-FLUOROPHENOXY)ACETAMIDE

Cat. No.: B2812024
CAS No.: 1448129-37-0
M. Wt: 343.354
InChI Key: NREVSZKOPASPBM-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c20-14-6-2-4-8-17(14)24-12-19(23)21-10-9-15(22)18-11-13-5-1-3-7-16(13)25-18/h1-8,11,15,22H,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREVSZKOPASPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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